Sulfathiourea

Description

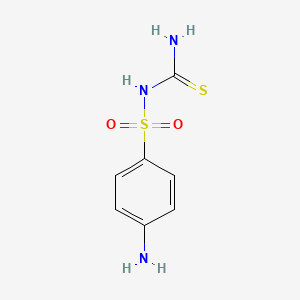

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)sulfonylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S2/c8-5-1-3-6(4-2-5)14(11,12)10-7(9)13/h1-4H,8H2,(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMLYRZWLVXWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046868 | |

| Record name | Sulfathiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-49-1 | |

| Record name | Sulfathiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfathiourea [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfathiourea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfathiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfathiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfathiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXF9G4I1V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Sulfathiourea and Its Chemical Derivatives

Established Reaction Pathways for Sulfathiourea Synthesis

Sulfathiourea, chemically known as 4-amino-N-(aminocarbonothioyl)benzenesulfonamide, is a sulfonamide derivative characterized by the presence of a thiourea (B124793) group attached to a sulfonyl moiety wikipedia.orguni.lu. The synthesis of such sulfonamide-thiourea hybrids often involves the condensation of an isothiocyanatobenzene sulfonamide with an appropriate amine researchgate.net.

A general approach for synthesizing sulfonamide-thiourea derivatives, which encompasses the structural framework of sulfathiourea, involves the reaction of a sulfonamide-substituted aniline (B41778) with an isothiocyanate. Alternatively, a sulfonyl isothiocyanate can react with an amine. For instance, the synthesis of novel hybrids of N-substituted-N'-(4-(piperidin-1-yl-sulfonyl)phenylthiourea derivatives has been achieved via facile synthetic routes tandfonline.com. Another pathway for thiourea derivatives, including those with sulfonamide linkages, involves the addition reaction of functionalized phenyl isocyanates or isothiocyanates with suitable amine intermediates nih.gov.

Design and Synthesis of Novel Acylthiourea and Benzamide-Thiourea Analogues

The structural versatility of thiourea allows for the design and synthesis of a wide array of analogues, particularly acylthiourea and benzamide-thiourea derivatives, which are explored for their distinct chemical properties.

Acylthiourea Analogues: The synthesis of N-acyl thiourea derivatives typically involves the reaction of an acyl chloride with ammonium (B1175870) thiocyanate (B1210189), followed by the addition of a primary amine, often a heterocyclic amine nih.govmdpi.commdpi.com. For example, 2-(4-ethylphenoxymethyl)benzoyl chloride can react with ammonium thiocyanate to form an intermediate, which then condenses with a primary heterocyclic amine mdpi.com. This method has been successfully applied to synthesize compounds such as 2-((4-methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide (1a), 2-((4-methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide (1d), and N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide (1b) nih.gov.

Another strategy involves reacting benzoyl isothiocyanates with diethanolamine (B148213) to form acyl-thiourea ligands, as seen in the synthesis of platinum(II) complexes wikipedia.org. Research has also explored acylthiourea compounds derived from acetanilide (B955) or phenylalanine, where acyl isothiocyanate intermediates react with specific imidazolidinedione derivatives at room temperature uni.lu.

Detailed research findings on acylthiourea synthesis often include spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR, MS, HRMS, FT-IR) and yield data. For instance, a series of 2-methoxybenzoyl thioureas have been synthesized with yields ranging from 60% to 78% and characterized by their melting points and spectral data tandfonline.com.

Table 1: Representative Acylthiourea Analogues and Synthesis Data

| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (FT-IR C=O, C=S cm⁻¹) | Reference |

| 1-(2-methoxybenzoyl)-3-(2-chlorophenyl)thiourea (1d) | 72 | 150–152 | 1668 (C=O), 1288 (C=S) | tandfonline.com |

| 1-(2-methoxybenzoyl)-3-(1-naphthyl)thiourea (1f) | 78 | 168–170 | 1663 (C=O), 1288 (C=S) | tandfonline.com |

| 2-((4-chlorophenoxy)methyl)-N-(3-fluorophenylcarbamothioyl)benzamide (1a) | 74 | 135.1–136.3 | N/A | youtube.com |

| 2-((4-chlorophenoxy)methyl)-N-(4-fluorophenylcarbamothioyl)benzamide (1b) | 56 | 137.3–138.6 | N/A | youtube.com |

| 2-((4-chlorophenoxy)methyl)-N-(3-trifluoromethylphenylcarbamothioyl)benzamide (1f) | 61 | 114.4–115.9 | N/A | youtube.com |

Benzamide-Thiourea Analogues: The synthesis of benzamide-thiourea derivatives often involves nucleophilic substitution reactions. For example, N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide (L1) and N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide (L2) have been synthesized through this route nih.gov. Another common method involves the reaction of substituted benzoyl chlorides with ammonium thiocyanate to generate an isothiocyanate intermediate, which then reacts with a primary amine, such as an aniline, to form the benzamide-thiourea structure wikipedia.orgfishersci.com. Sulfonamide-substituted benzamide (B126) and 1,3-disubstituted thiourea derivatives have also been synthesized from substituted benzoyl chlorides acs.org.

Strategies for Chemical Functionalization and Derivatization

Chemical functionalization and derivatization strategies for sulfathiourea and related sulfonamides aim to modify the parent structure by introducing new functional groups or altering existing ones. This can be achieved through various reactive intermediates and reaction conditions.

One key strategy involves the late-stage functionalization of sulfonamides. The poorly nucleophilic NH2 group in a sulfonamide can be activated using reagents like pyrylium (B1242799) salts, enabling the formation of sulfonyl chlorides, which are highly electrophilic intermediates in organic synthesis mdpi.com. These sulfonyl chlorides can then undergo further reactions to introduce various functionalities.

Another approach for sulfonamide derivatization involves metal-free photocatalytic methods to access radical chemistry, combining sulfonamides with alkene fragments. This allows for the introduction of new groups onto the sulfonamide scaffold. Additionally, the sulfinate anion, readily obtainable from sulfonamides, broadens the options for functionalization mdpi.com.

Derivatization is also crucial for analytical purposes. For instance, spectrophotometric methods for determining sulfathiourea often rely on its interaction with agents like iodine, tetracyanoethylene (B109619) (TCNE), or copper nitrate (B79036) to form measurable complexes ingentaconnect.com. Furthermore, derivatization of sulfonamide residues with fluorescamine (B152294) has been conducted for analytical detection in complex matrices asm.org. The synthesis of the various acylthiourea and benzamide-thiourea analogues discussed in Section 2.2 also represents a significant aspect of derivatization, where the core thiourea or sulfonamide-thiourea structure is modified to yield new compounds with altered properties.

Green Chemistry Approaches in Sulfathiourea Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, including sulfathiourea and its derivatives, to minimize environmental impact and enhance sustainability. These approaches focus on reducing hazardous substances, improving energy efficiency, and utilizing renewable resources.

Mechanochemistry, a solvent-free synthetic technique, has been identified as an advantageous green method for synthesizing active pharmaceutical ingredient multicomponent compounds, including sulfonamide derivatives nih.gov. This approach can lead to the formation of supramolecular derivatives with improved physicochemical properties, reflecting a pursuit of using crystal engineering principles in an environmentally friendly manner nih.gov.

The application of thiourea catalysts is also a notable green chemistry approach. Thiourea catalysts, including those bearing sulfone or ester moieties, have been investigated in the synthesis of renewable polymers, demonstrating comparable performance to traditionally used catalysts while adhering to green chemistry principles such as the use of less toxic chemical reagents and catalysis nih.gov. Optimizing reaction and work-up conditions, such as aminolysis reactions, for sustainability is another critical aspect of green chemistry in this field nih.gov. The use of a mechanochemical setting for amide derivatization, which is structurally related to thioureas, also aligns with green chemistry principles by offering an environmentally friendly alternative to traditional metal-dependent techniques mdpi.com.

Comprehensive Spectroscopic and Analytical Characterization of Sulfathiourea Compounds

Spectrophotometric Techniques for Quantitative Determination

Spectrophotometry offers simple, sensitive, and rapid methods for the determination of sulfathiourea in various samples. These techniques are typically based on the formation of colored complexes that absorb light in the ultraviolet-visible (UV-Vis) region. The intensity of the color, measured as absorbance, is directly proportional to the concentration of sulfathiourea, a relationship governed by the Beer-Lambert Law.

Charge-Transfer Complexation Studies

One effective spectrophotometric approach involves the formation of charge-transfer (CT) complexes between sulfathiourea as an electron donor and various π-acceptors. These interactions result in the formation of intensely colored complexes with characteristic absorption maxima.

Research has demonstrated that sulfathiourea reacts with electron acceptors like iodine and tetracyanoethylene (B109619) (TCNE) to form stable, colored charge-transfer complexes. mdpi.com These reactions are advantageous for quantitative analysis due to their simplicity and sensitivity. The formation of these complexes leads to a new absorption band in the visible region of the electromagnetic spectrum, which can be used for the determination of sulfathiourea.

Studies have shown that the stoichiometry of these charge-transfer complexes is typically 1:1, indicating that one molecule of sulfathiourea interacts with one molecule of the acceptor. mdpi.com The wavelength of maximum absorption (λmax) is a key parameter for quantitative analysis, as it represents the wavelength at which the complex absorbs the most light, providing the highest sensitivity.

| Acceptor | λmax (nm) | Stoichiometry (Sulfathiourea:Acceptor) |

| Iodine | 363 | 1:1 |

| Tetracyanoethylene (TCNE) | 350 | 1:1 |

This table presents data on charge-transfer complexes of Sulfathiourea.

The formation of these complexes allows for the determination of sulfathiourea in a concentration range that adheres to Beer's Law, typically between 1-150 micrograms per milliliter. mdpi.com

Metal-Ion Complexation Spectrophotometry

Another robust spectrophotometric method for the quantification of sulfathiourea is based on its ability to form complexes with metal ions. The lone pair of electrons on the nitrogen and sulfur atoms of the sulfathiourea molecule allows it to act as a ligand, forming stable coordination complexes with various metal ions.

The reaction of sulfathiourea with certain metal ions produces colored solutions that can be analyzed spectrophotometrically. For instance, the interaction of sulfathiourea with copper nitrate (B79036) results in the formation of a measurable metal-ion complex. mdpi.com This complex exhibits a distinct absorption maximum, which can be utilized for the quantitative determination of the drug.

Similar to charge-transfer complexes, the metal-ion complexes of sulfathiourea have been found to form in a 1:1 stoichiometric ratio. mdpi.com This consistent stoichiometry is crucial for developing reliable and reproducible analytical methods.

| Metal Ion | λmax (nm) | Stoichiometry (Sulfathiourea:Metal Ion) |

| Copper (II) | 353 | 1:1 |

This table presents data on the metal-ion complex of Sulfathiourea.

This method has been successfully applied for the determination of sulfathiourea in pharmaceutical formulations, demonstrating its practical utility in quality control analysis. mdpi.com The adherence to Beer's Law over a specific concentration range (1-150 μg/mL) ensures the accuracy and precision of the quantification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the chemical environment of each nucleus within the sulfathiourea molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the different types of protons present in a molecule and their neighboring atoms. The chemical shift (δ) of a proton is influenced by its electronic environment.

In the ¹H NMR spectrum of sulfathiourea, distinct signals are expected for the aromatic protons of the p-aminophenylsulfonyl group and the protons of the amino (-NH2) and thioamide (-NH-C(S)-NH2) groups.

Aromatic Protons: The protons on the benzene (B151609) ring will typically appear as a set of doublets in the aromatic region (around 6.5-8.0 ppm), characteristic of a para-substituted benzene ring.

Amino Protons (-NH2): The protons of the primary amine group attached to the benzene ring will likely appear as a singlet in the range of 5.0-6.0 ppm.

Thioamide Protons: The protons of the thioamide group (-SO2-NH-C(S)-NH2) are expected to be deshielded and may appear as broad singlets at a lower field (higher ppm values).

The integration of the signals in the ¹H NMR spectrum corresponds to the relative number of protons giving rise to each signal, which can be used to confirm the structure of sulfathiourea.

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 8.0 |

| Amino Protons (-NH2) | 5.0 - 6.0 |

| Thioamide Protons (-NH-) | > 8.0 |

This table presents predicted ¹H NMR chemical shifts for Sulfathiourea.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in sulfathiourea will give a distinct signal in the ¹³C NMR spectrum.

Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the aromatic region of the spectrum (typically 110-160 ppm). The carbon atom attached to the sulfonyl group and the carbon atom attached to the amino group will have distinct chemical shifts due to the different electronic effects of these substituents.

Thiourea (B124793) Carbon (C=S): The carbon atom of the thiocarbonyl group (C=S) is a key feature of the sulfathiourea molecule. This carbon is expected to appear at a significantly downfield chemical shift, typically in the range of 180-200 ppm, due to the deshielding effect of the double bond to sulfur.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 160 |

| Thiourea Carbon (C=S) | 180 - 200 |

This table presents predicted ¹³C NMR chemical shifts for Sulfathiourea.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes the bonds within the molecule to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.

The IR spectrum of sulfathiourea is expected to show characteristic absorption bands for its key functional groups:

N-H Stretching: The amino (-NH2) and thioamide (-NH-) groups will exhibit N-H stretching vibrations, typically in the region of 3100-3500 cm⁻¹. The primary amine will likely show two bands in this region corresponding to symmetric and asymmetric stretching.

S=O Stretching: The sulfonyl group (-SO2-) is characterized by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. These are typically observed in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

C=S Stretching: The thiocarbonyl group (C=S) of the thiourea moiety will have a characteristic stretching vibration. This band is generally found in the region of 1020-1250 cm⁻¹, although its position can be influenced by coupling with other vibrations.

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

The presence and position of these characteristic absorption bands in the IR spectrum provide strong evidence for the structure of sulfathiourea and can be used for its identification and characterization.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Thioamide (-NH-) | N-H Stretch | 3100 - 3300 |

| Sulfonyl (-SO₂) | Asymmetric S=O Stretch | 1300 - 1350 |

| Sulfonyl (-SO₂) | Symmetric S=O Stretch | 1140 - 1180 |

| Thiocarbonyl (C=S) | C=S Stretch | 1020 - 1250 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

This table presents characteristic IR absorption frequencies for the functional groups in Sulfathiourea.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of sulfathiourea. The technique provides crucial information about the molecule's elemental composition and the arrangement of its atoms through fragmentation analysis.

With a chemical formula of C₇H₉N₃O₂S₂, sulfathiourea has a molar mass of approximately 231.29 g/mol . The monoisotopic mass of sulfathiourea is 231.01363 Da. In mass spectrometry, the molecular ion ([M]+•) peak would be observed at this m/z value. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Under electron ionization (EI) or electrospray ionization (ESI), the sulfathiourea molecule undergoes characteristic fragmentation, providing a unique fingerprint for its identification. The fragmentation of aromatic sulfonamides typically involves several key pathways. A common fragmentation pattern observed for sulfonamides is the cleavage of the S-N bond, which can lead to the formation of characteristic fragment ions. Another significant fragmentation pathway for many aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da from the molecular ion or a fragment ion.

The predicted fragmentation of sulfathiourea would likely involve the following key steps:

Cleavage of the S-N bond: This would result in the formation of the aminophenylsulfonyl radical and a protonated thiourea fragment, or vice versa, depending on where the charge is retained.

Loss of SO₂: A rearrangement reaction could lead to the expulsion of a neutral SO₂ molecule.

Fragmentation of the thiourea moiety: The thiourea part of the molecule can undergo cleavage, leading to the loss of species such as HSCN or NH₃.

The predicted collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase, can also aid in its identification. For the protonated molecule ([M+H]⁺), the predicted CCS is approximately 145.7 Ų.

Below is an illustrative data table of potential fragment ions of sulfathiourea based on common fragmentation patterns of related sulfonamide compounds. The relative intensities are hypothetical and would be determined from an experimental mass spectrum.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |

| [C₇H₉N₃O₂S₂]⁺ | 232.0209 | Protonated Molecular Ion |

| [C₇H₇N₃S]⁺ | 165.0388 | [M+H - SO₂]⁺ |

| [C₆H₆NO₂S]⁺ | 156.0120 | [Aminophenylsulfonyl]⁺ |

| [CH₄N₂S]⁺ | 76.0122 | [Thiourea+H]⁺ |

| [C₆H₆N]⁺ | 92.0500 | [Anilinium]⁺ |

Note: The m/z values are for the protonated species [M+H]⁺ and its fragments, which are commonly observed in electrospray ionization.

Chromatographic Separations in Sulfathiourea Analysis

Chromatographic techniques are fundamental for the separation and quantification of sulfathiourea from complex mixtures. High-performance liquid chromatography (HPLC) is the most commonly employed method for the analysis of sulfonamides due to its versatility and sensitivity.

The chromatographic behavior of sulfathiourea is dictated by its physicochemical properties, including its polarity, which is influenced by the presence of the amino, sulfonyl, and thiourea functional groups. As a moderately polar compound, reversed-phase HPLC is a suitable technique for its separation.

In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The retention time of sulfathiourea on a C18 column will depend on the specific composition of the mobile phase. A higher proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) in the aqueous mobile phase will generally lead to a shorter retention time, as it increases the mobile phase's eluting strength for moderately polar compounds. The pH of the mobile phase can also significantly influence the retention, as it affects the ionization state of the amino group.

A hypothetical HPLC method for the analysis of sulfathiourea could involve the following parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (e.g., 40:60 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Under these conditions, sulfathiourea would be expected to have a characteristic retention time, allowing for its separation from other related sulfonamides or impurities. For instance, in a mixture of sulfonamides, the elution order is influenced by the subtle differences in their polarity. Compounds that are more polar will elute earlier, while less polar compounds will have longer retention times. Given its structure, sulfathiourea's retention time would be comparable to other sulfonamides of similar polarity.

Other chromatographic techniques such as thin-layer chromatography (TLC) can be used for qualitative analysis and for monitoring the progress of chemical reactions involving sulfathiourea. Gas chromatography (GC) is generally not suitable for the direct analysis of sulfathiourea due to its low volatility and thermal lability. Derivatization would be required to increase its volatility for GC analysis.

Crystallography and Solid State Engineering of Sulfathiourea Systems

Polymorphism and Solvate Structures of Sulfathiourea

Polymorphism refers to the ability of a chemical compound to exist in more than one crystalline form, where each form has the same chemical composition but a distinct internal crystal structure. jyu.fibjbms.org These different arrangements can lead to variations in physical and chemical properties. bjbms.org Solvates, also known as pseudopolymorphs, are crystalline solid substances that incorporate solvent molecules into their crystal lattice, either stoichiometrically or non-stoichiometrically. bjbms.orgresearchgate.netresearchgate.net When the incorporated solvent is water, the solvate is specifically termed a hydrate. jyu.fibjbms.org Sulfathiourea is known to form solvates, and recent studies have explored these structures. jst.go.jpcolab.wsresearchgate.netacs.orgacs.orgresearchgate.netdntb.gov.ua

Experimental Identification of Crystal Forms and Solvates

The experimental identification and characterization of different crystal forms and solvates of compounds like sulfathiourea typically involve a suite of analytical techniques. These methods provide insights into the structural, thermal, and morphological properties of the solid forms. Common techniques include:

X-ray Powder Diffractometry (PXRD): Used to identify different crystal forms by their unique diffraction patterns. jyu.fijst.go.jp

Differential Scanning Calorimetry (DSC): Provides information on thermal events such as melting points, glass transitions, and phase transformations. jyu.fijst.go.jp

Thermogravimetric Analysis (TGA): Measures weight changes as a function of temperature, which is critical for identifying and quantifying solvent content in solvates and studying desolvation processes. jyu.fijst.go.jp

Infrared (IR) Spectroscopy: Used to identify functional groups and detect changes in molecular vibrations, which can indicate different hydrogen bonding patterns or conformations in various crystal forms. jyu.fijst.go.jp

Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy: Offers detailed information on the local environment of atoms in the solid state, distinguishing between different polymorphs and solvates. jyu.fi

Scanning Electron Microscopy (SEM): Provides visual information on crystal habit and surface morphology. jst.go.jp

A combined experimental and computational approach is often employed to thoroughly explore the crystal forms, desolvation behavior, and stability of sulfathiourea solvates. jst.go.jpcolab.wsresearchgate.netacs.orgacs.orgresearchgate.netdntb.gov.ua

Table 1: Experimental Techniques for Crystal Form and Solvate Identification

| Technique | Primary Information Provided |

| X-ray Powder Diffractometry (PXRD) | Crystal structure identification (unique patterns) |

| Differential Scanning Calorimetry (DSC) | Thermal events (melting, transitions) |

| Thermogravimetric Analysis (TGA) | Solvent content, desolvation processes (weight loss) |

| Infrared (IR) Spectroscopy | Functional groups, hydrogen bonding, molecular vibrations |

| Solid-State NMR Spectroscopy | Local atomic environment, conformational differences |

| Scanning Electron Microscopy (SEM) | Crystal habit, surface morphology |

Desolvation Kinetics and Stability Studies of Solvates

The stability of solvates is a critical aspect in solid-state engineering, particularly in pharmaceutical contexts. Desolvation kinetics, the study of the rate at which solvent molecules are released from the crystal lattice, can be investigated using thermogravimetric analysis (TGA). jst.go.jpnih.gov Isothermal desolvation, where the temperature is held constant, allows for kinetic analysis, often following models such as the Avrami-Erofeev equation. jst.go.jp

Studies on related sulfonamide solvates, such as sulfameter, have revealed that the desolvation activation energy can correlate with the size of the solvent molecule; generally, larger solvent molecules tend to result in higher desolvation activation energies for their corresponding solvates. nih.gov This suggests that the physical stability of sulfathiourea solvates, and their propensity to retain solvent, can be influenced by the nature and size of the guest solvent molecules within the crystal lattice. nih.gov Understanding these kinetics and stability profiles is essential for predicting and controlling the behavior of sulfathiourea solid forms during processing and storage. jst.go.jpcolab.wsresearchgate.netacs.orgacs.orgresearchgate.netdntb.gov.ua

Crystal Engineering Principles for Sulfathiourea Hydrogen-Bonding Networks

Intermolecular Hydrogen Bonding Interactions (N-H...O, N-H...S, S-H...O)

Hydrogen bonds are primary driving forces in the self-assembly of molecular crystals. researchgate.netresearchgate.net Sulfonamides are well-known for forming strong intermolecular hydrogen bonds. researchgate.netresearchgate.net Given sulfathiourea's chemical structure, which includes amino (–NH2), sulfonyl (–SO2–), and thiourea (B124793) (–NHC(=S)NH–) moieties, it possesses multiple potential hydrogen bond donor and acceptor sites. wikipedia.orgacs.org

Key hydrogen bonding interactions expected in sulfathiourea crystal networks include:

N-H...O interactions: These are common in sulfonamides, involving hydrogen atoms from amine or amide groups acting as donors to oxygen atoms, typically from sulfonyl groups or other oxygen-containing functionalities. mdpi.comijnc.ir

N-H...S interactions: Thiourea groups are capable of forming hydrogen bonds where the nitrogen-bound hydrogen acts as a donor to a sulfur atom. mdpi.comwm.educhemrevlett.com

S-H...O interactions: While less common for the sulfonyl sulfur, if any thiol (S-H) groups were present or formed, they could participate. However, in sulfathiourea, the sulfur is part of a thiocarbonyl (C=S) and sulfonyl (SO2) group, making S-H...O less likely unless specific tautomeric forms are considered. General studies on thiols show S-H...O interactions are possible but often weaker than O-H...O. nih.gov

Table 2: Expected Intermolecular Hydrogen Bonding Interactions in Sulfathiourea

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Typical Role in Crystal Packing |

| N-H...O | Amine, Sulfonamide -NH | Sulfonyl -O, other O-acceptors | Strong, directional, forming chains or rings |

| N-H...S | Thiourea -NH | Thiocarbonyl =S | Common in thioureas, contributing to network formation |

π-π Stacking and Other Non-Covalent Interactions in Crystal Packing

Beyond hydrogen bonding, other non-covalent interactions significantly contribute to the stability and architecture of sulfathiourea crystals. Aromatic–aromatic interactions, commonly referred to as π-π stacking, are particularly relevant for compounds containing aromatic rings, such as the phenyl group in sulfathiourea. wikipedia.orgwikipedia.org These interactions involve the attractive forces between the electron-rich π systems of adjacent aromatic rings. wikipedia.org

π-π stacking interactions are a major driving force for crystal packing in sulfonamides and can lead to the formation of dimers or extended three-dimensional networks. researchgate.netacs.orgresearchgate.net The arrangement of these aromatic rings, such as in a slip-stacked motif, is influenced by a balance of van der Waals interactions, including dispersion and Pauli repulsion. chemrxiv.org

Other non-covalent interactions that can influence crystal packing include:

C-H...X interactions: Weak hydrogen bonds where a C-H group acts as a donor to an electronegative atom (X), such as oxygen, nitrogen, or sulfur. researchgate.net

Halogen bonds: Interactions involving halogen atoms (e.g., Cl, Br, I) acting as electrophilic sites. While not directly mentioned for sulfathiourea, they are a recognized type of non-covalent interaction in crystal engineering. acs.orgacs.orgresearchgate.net

The interplay of these diverse non-covalent interactions, including hydrogen bonding and π-π stacking, dictates the precise arrangement of molecules in the solid state, influencing properties like density, stability, and dissolution. researchgate.netresearchgate.net

Molecular Conformations and Packing Architectures in Sulfathiourea Crystals

The molecular conformation of sulfathiourea within its crystal structure, along with how these molecules pack together, is fundamental to its solid-state properties. X-ray diffraction studies are instrumental in determining these aspects for sulfonamides. acs.orgresearchgate.net

Molecular conformational states refer to the different spatial arrangements that a molecule can adopt, often due to rotations around single bonds. For flexible molecules like sulfonamides, different conformations can exist in various crystal polymorphs. researchgate.net These conformational differences directly impact how molecules interact and arrange in the crystal lattice. bjbms.org

Mechanistic Molecular Insights into the Biological Actions of Sulfathiourea

Mechanism of Action as a Dihydropteroate (B1496061) Synthetase (DHPS) Inhibitor

Sulfonamides, including sulfathiourea, exert their antibacterial effect by inhibiting dihydropteroate synthase (DHPS), a pivotal enzyme in the bacterial folate synthesis pathway. chemeurope.comrupahealth.comresearchgate.netdrugbank.com This enzyme is responsible for catalyzing the condensation of p-aminobenzoic acid (PABA) with 7,8-dihydro-6-hydroxymethylpterin-pyrophosphate (DHPPP) to form dihydropteroic acid. chemeurope.comresearchgate.netebi.ac.uk Dihydropteroic acid is subsequently converted into folic acid, a vital cofactor necessary for bacterial nucleic acid synthesis and DNA replication. chemeurope.comrupahealth.comresearchgate.netebi.ac.uk Unlike bacteria, mammalian cells obtain folate from their diet and lack the DHPS enzyme, which confers selective toxicity of sulfonamides towards bacterial cells. chemeurope.comnih.gov Sulfathiourea, like other sulfonamides, primarily exhibits a bacteriostatic effect, meaning it inhibits bacterial growth and multiplication rather than directly killing the bacteria. chemeurope.comantibioticdb.com

Competitive Inhibition Dynamics with p-Aminobenzoic Acid (PABA)

Sulfathiourea's inhibitory action stems from its structural resemblance to p-aminobenzoic acid (PABA), the natural substrate of DHPS. chemeurope.comrupahealth.comresearchgate.netebi.ac.ukantibioticdb.comnih.gov This structural mimicry allows sulfathiourea to competitively bind to the PABA-binding site within the DHPS enzyme. chemeurope.comrupahealth.comresearchgate.netdrugbank.comebi.ac.uknih.govarabjchem.orgtandfonline.com By occupying this active site, sulfathiourea prevents the authentic substrate, PABA, from binding and participating in the enzymatic reaction. This competitive inhibition effectively blocks the synthesis of dihydropteroic acid and, consequently, the entire folate biosynthesis pathway, thereby halting bacterial DNA synthesis and growth. chemeurope.comrupahealth.comresearchgate.netebi.ac.uknih.gov

Enzyme Kinetics of DHPS Inhibition

The enzyme kinetics of DHPS inhibition by sulfonamides reveal the critical role of the drug's structural features. For instance, the presence of an unsubstituted p-amino group on the sulfonamide molecule is essential for its inhibitory activity. ebi.ac.uk Furthermore, sulfonamides featuring an N1-heterocyclic substituent have been identified as particularly effective inhibitors of DHPS. ebi.ac.uk In cases of bacterial resistance, alterations in the DHPS enzyme can lead to a pronounced insensitivity to sulfonamides, while the enzyme's ability to bind its natural substrate, PABA, remains largely unaffected. nih.gov This phenomenon is often associated with an increased Michaelis constant (KM) for sulfonamides in resistant bacterial strains, indicating a reduced affinity of the altered enzyme for the drug. rupahealth.com

Molecular Basis of Bacterial Resistance to Sulfonamides and Sulfathiourea

The widespread and prolonged use of sulfonamides has led to the emergence of significant bacterial resistance, thereby diminishing their clinical effectiveness. rupahealth.comnih.gov Bacterial resistance to sulfonamides, including sulfathiourea, primarily arises through two distinct molecular mechanisms: genetic mutations in the folP gene and the acquisition of foreign sul genes. rupahealth.combiorxiv.orgasm.orgnerc.ac.uk

Genetic Mutations in folP and sul Genes

Genetic Mutations in folP: Resistance can develop through spontaneous mutations within the chromosomal folP gene, which encodes the native dihydropteroate synthase (DHPS) enzyme. rupahealth.comnih.govnih.govasm.orgmcmaster.ca These mutations result in amino acid substitutions within the enzyme's active site, which in turn reduce its binding affinity for sulfonamides while largely preserving its ability to bind to the natural substrate, PABA. rupahealth.comnih.govasm.org For example, specific point mutations in the folP gene of Streptococcus mutans, such as A37V, N172D, and R193Q, have been demonstrated to confer substantial sulfonamide resistance. nih.govresearchgate.net These altered DHPS enzymes exhibit an increased Michaelis constant (KM) for sulfonamides, thus contributing to resistance. rupahealth.com Chromosomal mutations in folP are generally associated with lower levels of sulfonamide resistance compared to resistance mediated by sul genes. asm.org

The following table illustrates the impact of folP mutations on sulfamethoxazole (B1682508) resistance in E. coli and S. mutans:

| Strain/Condition | MIC (Sulfamethoxazole) | Reference |

| Wild-type folPE. coli | 20 µM | researchgate.net |

| folP-deficient E. coli transformed with triple-mutant folP (S. mutans 8: A37V, N172D, R193Q) | 50 µM | nih.govresearchgate.net |

| Chromosomally-encoded folP in S. mutans isolate 8 | 4 mM | nih.govresearchgate.net |

Acquisition of sul Genes: A more prevalent and clinically significant mechanism of resistance involves the acquisition of sul genes (sul1, sul2, sul3, and sul4) via horizontal gene transfer, often carried on mobile genetic elements like plasmids. rupahealth.combiorxiv.orgasm.orgnerc.ac.ukfrontiersin.orgspringernature.com These sul genes encode alternative dihydropteroate synthase enzymes, known as Sul enzymes, which are structurally divergent from the native DHPS (approximately 30% identical). rupahealth.combiorxiv.orgasm.orgspringernature.com Sul enzymes possess an intrinsic insensitivity to sulfonamides, enabling them to effectively discriminate between PABA and sulfonamides. This discrimination allows the bacterial folate synthesis pathway to remain functional even in the presence of sulfonamide antibiotics. biorxiv.org Notably, sul1 is frequently found within integron structures on large conjugative plasmids and is recognized as one of the most widespread antibiotic resistance genes globally. nerc.ac.ukfrontiersin.orgmcmaster.ca The facile dissemination of sul genes through horizontal gene transfer plays a major role in the global spread of sulfonamide resistance. rupahealth.comasm.orgnerc.ac.ukspringernature.com

Role of Efflux Pumps (e.g., QacC) in Resistance

Bacterial efflux pumps are transmembrane protein systems that actively transport antimicrobial agents, including sulfonamides, out of the bacterial cell, thereby contributing to antibiotic resistance. researchgate.netresearchgate.netbiorxiv.org The acquisition of QacC efflux pumps, encoded by the plasmid-borne qacC gene, has been identified as a strategy employed by bacteria to resist sulfonamides. researchgate.net While the specific molecular interactions of sulfathiourea with QacC are not extensively detailed in the provided information, the general function of such pumps is to reduce the intracellular concentration of the antibiotic, thus diminishing its inhibitory effect on the target enzyme, DHPS. Other efflux pumps, such as QacA and QacB, are also known to mediate resistance to various antimicrobial compounds by actively extruding them from the bacterial cell. researchgate.netnih.gov

Molecular Docking and In Silico Screening for Target Identification

Molecular docking is a computational technique widely utilized in drug discovery to predict the optimal binding orientation and affinity of a ligand, such as sulfathiourea, within the active site of a target protein, like DHPS. drugbank.comarabjchem.orgtandfonline.comresearchgate.netresearchgate.netnih.govscience.gov This method provides valuable insights into the stereoelectronic characteristics that govern a compound's biological activity and helps evaluate its potential to interact with DHPS. arabjchem.orgtandfonline.comresearchgate.net

In silico screening, often integrated with molecular docking, is an efficient approach for identifying promising lead compounds for antibacterial drug development. drugbank.com Studies employing molecular docking have demonstrated favorable binding affinities between various sulfonamide derivatives and DHPS, underscoring their inhibitory potential. arabjchem.orgresearchgate.netresearchgate.netnih.govscience.gov For instance, molecular docking simulations with Escherichia coli DHPS (PDB: 1AJ0) have elucidated the critical binding interactions between sulfonamides and key amino acid residues in the active site, such as Arg 63, Arg 255, and Asn 22, which form important hydrogen bonds. arabjchem.org

Beyond predicting binding modes, molecular docking can also be used to assess drug-likeness and predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties computationally. researchgate.netbiorxiv.orgresearchgate.netnih.gov Virtual screening campaigns specifically targeting the p-aminobenzoic acid (PABA) binding site of DHPS have proven to be a validated strategy for discovering novel antibacterial agents. drugbank.com Furthermore, research is exploring the more conserved pterin (B48896) binding site of DHPS as an alternative target to develop new antibiotics that may circumvent existing resistance mechanisms. drugbank.com

Ligand-Protein Binding Mode Analysis

The biological actions of Sulfathiourea, like other sulfonamides, are primarily attributed to their interactions with specific protein targets within microbial cells.

Dihydropteroate Synthetase (DHPS)

Dihydropteroate synthetase (DHPS) is a crucial enzyme in bacteria, essential for the synthesis of folic acid. mims.comfishersci.sefishersci.fi Folic acid is a vital cofactor required for bacterial growth and replication, as it is indispensable for the synthesis of nucleotides, the fundamental building blocks of DNA and RNA. mims.comfishersci.se Unlike human cells, which obtain folic acid through dietary intake, bacteria must synthesize it de novo. mims.comfishersci.se

Sulfonamides, including Sulfathiourea, function as competitive inhibitors of DHPS. mims.comfishersci.sefishersci.ptfishersci.iemetabolomicsworkbench.org Their mechanism of action relies on their structural similarity to para-aminobenzoic acid (PABA), which is a natural substrate for the DHPS enzyme. mims.comfishersci.sefishersci.pt By mimicking PABA, sulfonamides bind to the active site of DHPS, thereby preventing PABA from binding and undergoing the enzymatic reaction necessary for dihydrofolic acid production. mims.comfishersci.sefishersci.pt This competitive inhibition effectively starves bacteria of the folic acid required for their survival, leading to a bacteriostatic rather than bactericidal effect, as it halts their growth and proliferation. mims.comfishersci.se Research has shown that Sulfathiourea inhibits dihydropteroate synthetase approximately as effectively as sulfamethoxazole. fishersci.iewikidoc.org

While DNA gyrase is a well-known target for various antibacterial agents, including some thiourea (B124793) derivatives, direct binding data or inhibitory mechanisms specifically detailing Sulfathiourea's interaction with DNA gyrase are not explicitly detailed in the provided research findings. Its primary known antibacterial target, as indicated by the available literature, is dihydropteroate synthetase.

Carbonic Anhydrase (CA)

Carbonic anhydrase (CA; EC 4.2.1.1) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+). wikidoc.org This enzyme plays diverse roles in physiological processes, including acid-base balance and fluid transport. wikidoc.org

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies, often complemented by computational modeling, are crucial for understanding how chemical modifications influence the biological activity of compounds.

For sulfonamides acting as inhibitors of dihydropteroate synthetase (DHPS), SAR studies have revealed key structural requirements for activity. A critical finding is the necessity of an unsubstituted para-amino group on the benzene (B151609) ring for effective inhibition. wikidoc.org Sulfonamides containing an N1-heterocyclic substituent have also been identified as particularly effective inhibitors. wikidoc.org Computational docking studies have been employed to estimate the binding energy of various sulfonamide derivatives against the bacterial PABA receptor site on DHPS, providing insights into their potential as antibacterial agents.

In the context of carbonic anhydrase inhibition, SAR studies for sulfonamides demonstrate that the primary sulfonamide group is fundamental for coordinating with the active site zinc ion. dsmz.de Beyond this primary interaction, secondary interactions with other regions of the active site cavity, often more than 5 Å away from the zinc, fine-tune the binding affinity. dsmz.de Computational modeling, in conjunction with techniques like X-ray crystallography, has been instrumental in dissecting the atomic contributions to the binding energetics of sulfonamides with carbonic anhydrase, aiding in the rational design of inhibitors. wikidoc.org

While specific computational SAR studies focusing solely on the biological activity of Sulfathiourea are not extensively detailed in the provided information, computational approaches have been utilized to explore its physical properties. For instance, studies have combined experimental and computational methods to investigate Sulfathiourea's solvate structures, shedding light on its crystal forms, desolvation, and stability. mpg.de Furthermore, quantitative structure-property relationship (QSPR) models have been developed for sulfa drugs, including Sulfathiourea, to predict physicochemical properties such as the logarithm of water/1-octanol partition coefficients (logP). mpg.de

Spectrum of Biological Activities and Preclinical Evaluation of Sulfathiourea Derivatives

Antimicrobial Efficacy Studies

Sulfathiourea is recognized as a sulfonamide antibacterial. wikipedia.orgebi.ac.ukfarmaciajournal.com Sulfonamides exert their antimicrobial effect by inhibiting dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folate biosynthesis in microorganisms. asm.orgnih.govasm.orgresearchgate.netresearchgate.net This mechanism disrupts the production of essential nucleic acids and proteins within bacterial cells. researchgate.net

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

As a sulfonamide, Sulfathiourea's antibacterial activity is broadly associated with the inhibition of bacterial growth. While general thiourea (B124793) and sulfonamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, specific detailed research findings focusing solely on Sulfathiourea's minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs) against a wide range of common Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains are not extensively detailed in the provided search results. farmaciajournal.commdpi.comnih.govscience.govresearchgate.netnih.govwho.intfrontiersin.orgmdpi.com However, the classification of Sulfathiourea as a sulfonamide antibacterial implies its potential to inhibit these bacterial types through its known mechanism of action. wikipedia.orgebi.ac.ukfarmaciajournal.comresearchgate.net

Antifungal and Anti-Biofilm Activity Assessments

Thiourea derivatives, as a broader class, have been reported to possess antifungal and anti-biofilm properties. farmaciajournal.commdpi.com Some novel acylthiourea derivatives have shown promising antibacterial and antifungal activities, with low minimum inhibitory concentration (MIC) values ranging from 0.15 to 2.5 mg/mL and minimal biofilm eradication concentrations (MBEC) between 0.019 and 2.5 mg/mL against various microbial cells, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. mdpi.com However, direct, specific data on the antifungal or anti-biofilm activities of Sulfathiourea itself are not explicitly detailed in the current literature.

Activity against Specific Microorganisms (e.g., Pneumocystis carinii)

Sulfathiourea has shown notable activity against Pneumocystis carinii, a significant opportunistic pathogen, particularly in immunocompromised individuals. Studies have demonstrated that Sulfathiourea inhibits recombinant Pneumocystis carinii dihydropteroate synthetase (DHPS) approximately as effectively as sulfamethoxazole (B1682508), a commonly used sulfa drug. asm.orgnih.govasm.orgresearchgate.net The inhibitory capacity was determined by concentrations causing 50% inhibition (IC50) or by inhibition constants (Ki). asm.orgnih.govresearchgate.net For activity, sulfonamides require unsubstituted p-amino groups, and those with an N1-heterocyclic substituent are often the most effective inhibitors. asm.orgnih.govresearchgate.net Furthermore, folate biosynthesis in isolated intact P. carinii was found to be similarly sensitive to inhibition by Sulfathiourea, sulfamethoxazole, sulfachlorpyridazine, sulfamethoxypyridazine (B1681782), and sulfisoxazole. ebi.ac.uknih.govasm.orgresearchgate.net

Exploration of Other Pharmacological Potentials

Beyond its established antimicrobial role, the broader chemical scaffolds of thiourea and sulfonamide derivatives have been investigated for other pharmacological potentials, including anticancer and antioxidant activities.

Anticancer Activity and Associated Mechanisms

Thiourea and benzenesulfonamide (B165840) derivatives are recognized as promising pharmacophores in anticancer drug discovery, exhibiting activity through various mechanisms. nih.govd-nb.infonih.govfrontiersin.orgresearchgate.netscience.gov These mechanisms include the inhibition of diverse molecular targets such as tubulin, carbonic anhydrase, topoisomerase II, aromatase, cyclin-dependent kinase (CDK), epidermal growth factor receptor (EGFR), sirtuin, nucleotide pyrophosphatase/phosphodiesterase, and v-Raf murine sarcoma viral oncogene homolog B1 (BRAF). nih.gov Some thiourea derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including MOLT-3 (IC50 = 5.07 µM for thiourea 6), HepG2 (IC50 = 16.28 µM for thiourea 6), HuCCA-1, A549, MDA-MB-231, and T47D. nih.govnih.gov Fluoro-containing thiourea derivatives (e.g., compounds 10, 13, 14, and 22) have been identified as particularly promising cytotoxic agents. nih.govnih.gov For instance, compound 14 showed potent activities against HepG2, A549, and MDA-MB-231 cell lines with IC50 values ranging from 1.50 to 16.67 µM. nih.gov Molecular docking studies suggest that some thioureidobenzenesulfonamides may exert their cytotoxic activity by inhibiting the mitogen-activated protein kinase-activated protein kinase 2 (MK-2) enzyme. d-nb.info While these studies highlight the anticancer potential of compounds within the thiourea and sulfonamide classes, direct research findings specifically detailing the anticancer activity and associated mechanisms of Sulfathiourea itself are not explicitly provided in the search results.

Anticonvulsant and Anti-inflammatory Properties

While sulfathiourea itself is recognized as a sulfonamide antibacterial, research into its specific anticonvulsant and anti-inflammatory properties is less directly documented in the available literature. However, the broader class of thiourea derivatives, to which sulfathiourea belongs, is known for a diverse range of pharmacological properties, including potential anticonvulsant and anti-inflammatory effects researchgate.netplos.org.

Studies on various substituted thiourea derivatives have demonstrated anticonvulsant activity in animal models, such as the maximal electroshock seizure (MES) test in mice. For instance, certain p-bromophenyl urea (B33335) and p-chlorophenyl and p-bromophenyl thioureas were identified as being highly active in the MES test, with p-bromophenyl derivatives exhibiting minimal neurotoxicity in the rotorod test when compared to the standard drug phenytoin (B1677684) researchgate.net. Similarly, some sulfonyl(thio)ureas have shown anticonvulsant profiles akin to that of phenytoin nih.gov.

Regarding anti-inflammatory properties, ongoing research explores the potential of sulfathiourea sodium researchgate.net. More broadly, thiourea derivatives have exhibited anti-inflammatory activity in preclinical models. For example, specific thiourea derivatives have demonstrated appreciable anti-inflammatory activity in the carrageenan-induced rat paw edema model, though sometimes inferior to standard anti-inflammatory drugs like indomethacin (B1671933) researchgate.net.

Preclinical Toxicological Research and Safety Profiling

Preclinical toxicological research is crucial for assessing the safety of a compound before its potential clinical application. This involves evaluating its effects at cellular and organismal levels.

In Vitro Cytotoxicity and Genotoxicity Assays

Direct in vitro cytotoxicity data specifically for sulfathiourea is limited in the current literature. However, studies on other thiourea derivatives and sulfonamides provide insights into the cytotoxic potential of related compounds. For example, cell-based cytotoxicity assays have been conducted on various thiourea derivatives against cancer cell lines such as HEL, SKOV-3, and HepG2, showing significant inhibitory activity in some cases researchgate.net. Another study involving N-(1-adamantylcarbamothioyl)benzamides, which possess a thiourea skeleton, indicated low cytotoxicity on HEp-2 cell lines at lower concentrations (12.5 µg/mL), with cell viability remaining above 80% at 25 µg/mL researchgate.net.

In terms of genotoxicity, sulfonamides, including sulfathiourea, have been mentioned in the context of genotoxicity studies science.govscience.gov. A patent application noted that nitric oxide-releasing prodrugs, which can be derived from therapeutic agents like sulfathiourea, are anticipated to be devoid of genotoxicity in the Ames mutagenicity assay at concentrations up to 5000 µ g/plate . This assessment was based on their non-toxicity to the TA100 strain and non-mutagenicity across six bacterial strains googleapis.comgoogle.com. While this suggests a low genotoxic potential for certain sulfathiourea-derived prodrugs, direct genotoxicity data for sulfathiourea itself would require further specific investigation.

In Vivo Acute Toxicity Studies in Animal Models

Acute toxicity studies are fundamental in preclinical evaluation to determine the immediate effects of a substance following a single or short-term exposure. For sulfathiourea, specific lethal dose 50% (LD50) values have been reported in rodent models.

| Route of Exposure | Species | LD50 Value | Reference |

| Oral | Rat | >3 gm/kg | drugfuture.com |

| Intravenous | Rat | 3240 mg/kg | drugfuture.com |

These values indicate that sulfathiourea exhibits relatively low acute toxicity in rats via both oral and intravenous routes, as the observed lethal dose is significantly high drugfuture.com.

Teratogenicity Studies and Potential Developmental Associations (e.g., clubfoot)

Investigations into the teratogenic effects of sulfonamides, including sulfathiourea, have revealed potential developmental associations. Maternal exposure to sulfonamides has been linked to an increased risk of congenital malformations researchgate.netscience.gov. Specifically, the use of sulfathiourea during pregnancy, encompassing the entire gestational period as well as the second and third trimesters, has been associated with the occurrence of clubfoot in offspring researchgate.net. Sulfonamides are known to cross the placental barrier, which facilitates their potential impact on fetal development researchgate.net. Regulatory classifications, such as those by the Food and Drug Administration (FDA), place sulfonamides in Class C, indicating that animal studies have demonstrated adverse effects on the fetus, although human evidence may not be conclusive researchgate.net.

Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME)

Computational prediction methods, often referred to as in silico ADME models, play a vital role in early drug discovery by estimating a compound's pharmacokinetic properties without extensive experimental work. These methods utilize molecular descriptors and machine learning algorithms to predict parameters related to absorption, distribution, metabolism, and excretion mdpi.comnih.govnih.govuniroma1.it.

While specific computational ADME values for sulfathiourea are not explicitly detailed in the available search results, the general principles applied to thiourea derivatives offer insights. For instance, in silico studies on N-(1-adamantylcarbamothioyl)benzamides, a class of compounds containing the thiourea skeleton, predicted an ADME profile characterized by low solubility, high permeability, and good blood-brain barrier permeation. The high permeability observed in these derivatives was attributed to their lipophilic character researchgate.net. Such computational approaches can provide preliminary assessments of how sulfathiourea might behave within a biological system, guiding further experimental design.

Investigation of Drug-Drug Interaction Mechanisms

The potential for drug-drug interactions (DDIs) is a critical aspect of preclinical evaluation to understand how a compound might affect or be affected by co-administered medications. Sulfathiourea has been identified in various potential drug-drug interactions.

The therapeutic efficacy of sulfathiourea can be influenced by other drugs. Its efficacy may be increased when co-administered with compounds such as Acarbose, Acetohexamide, Albiglutide, Alogliptin, Benfluorex, Canagliflozin, Chlorpropamide, Dapagliflozin, Mecasermin, Metformin, Mifepristone, Miglitol, Nateglinide, Pentamidine, Phenformin, Pioglitazone, Semaglutide, Sitagliptin, Sotagliflozin, and Sulfadiazine drugbank.com. Conversely, its therapeutic efficacy may be decreased when combined with Chloroprocaine drugbank.com.

Absorption of sulfathiourea can be reduced by agents like Cholestyramine, Colesevelam, and Colestipol, potentially leading to decreased serum concentrations and reduced efficacy drugbank.com. Furthermore, sulfathiourea may decrease the excretion rate of Benzylpenicillin, which could result in higher serum levels of the latter drugbank.com. The risk or severity of adverse effects may be increased when sulfathiourea is combined with Mecamylamine, Nicotine, or Pentolinium drugbank.com. Additionally, the protein binding of Methotrexate can be increased when combined with sulfathiourea drugbank.com.

General mechanisms underlying drug-drug interactions involving sulfonamides, including sulfathiourea, often involve alterations in drug metabolism, renal excretion, or protein binding. These mechanisms include the inhibition of hepatic metabolism, particularly involving cytochrome P450 (CYP) enzymes (e.g., CYP2C9), reduced renal tubular secretion, and displacement from protein binding sites evotec.comresearchgate.net.

Environmental Behavior and Transformation Pathways of Sulfathiourea

Degradation Mechanisms in Environmental Compartments

The degradation of Sulfathiourea, similar to other sulfonamides, can occur through various abiotic and biotic processes in environmental compartments.

Photolysis, the degradation induced by light, and hydrolysis, the chemical breakdown by water, are significant abiotic removal mechanisms for pharmaceuticals in aquatic environments. ebi.ac.uk Studies on other sulfonamides, such as sulfanilamide (B372717) and sulfamethoxypyridazine (B1681782), demonstrate that photodegradation can be an effective removal pathway, often following pseudo-first-order kinetics. ebi.ac.ukebi.ac.ukchemeurope.com For instance, sulfanilamide decay has been observed to follow pseudo-first-order kinetics under solar photoelectro-Fenton conditions. ebi.ac.uk The presence of chromophoric dissolved organic matter (CDOM) and marine factors (salinity, pH, nitrate (B79036), bicarbonate) can significantly increase the indirect photodegradation rates of sulfonamides like sulfathiazole (B1682510) and sulfamerazine. chemeurope.com

While direct kinetic data for Sulfathiourea's photolysis and hydrolysis are not widely detailed, research has explored its stability and degradation products using spectrophotometry, indicating that it undergoes degradation. shd.org.rsgoogle.com The chemical structure of Sulfathiourea, containing a sulfamoyl group and a thiourea (B124793) moiety, suggests it would be susceptible to similar hydrolytic and photolytic cleavages observed in other sulfonamides. For instance, hydrolysis of labile moieties is a common chemical decomposition pathway in biological environments. google.com Furthermore, Sulfathiourea has been mentioned in the context of preventing oxidative degradation of fluorescent dyes, implying its own susceptibility to oxidative processes. ebi.ac.uk

Bioremediation and biodegradation, involving microbial activity, are crucial processes for the removal of antibiotics from contaminated environments. google.com However, sulfonamides are generally characterized by low biodegradability, which contributes to their persistence in the environment. researchgate.net

Despite this, some bacterial strains have demonstrated the ability to degrade specific sulfonamides. For example, Bacillus cereus strain J2 has been isolated and shown to efficiently degrade sulfamethazine, utilizing it as a sole carbon and energy source. google.com This suggests that while sulfonamides may be recalcitrant, specific microbial communities can adapt to degrade them under certain conditions. The efficiency of biodegradation can be influenced by factors such as contaminant concentration, temperature, bacterial inoculum size, and pH. google.com

Formation and Fate of Environmental Transformation Products

The degradation of sulfonamides in the environment often leads to the formation of transformation products (TPs), which may retain some biological activity or exhibit new toxicological profiles. ebi.ac.ukacs.org These TPs can be formed through various pathways, including hydroxylation, deamination, and cleavage of the sulfonamide bond. ebi.ac.ukebi.ac.uk

For example, studies on sulfamethoxypyridazine photodegradation have identified transformation products formed through hydroxylation as the main pathway. ebi.ac.uk Similarly, the photolysis of sulfanilamide can lead to the extrusion of sulfur dioxide and the formation of aromatic intermediates like benzene-1,4-diamine, catechol, resorcinol, hydroquinone, and p-benzoquinone. ebi.ac.uk

While the exact environmental transformation products and their detailed fate for Sulfathiourea are not explicitly described in the provided search results, the existence of "degradation products" of Sulfathiourea has been acknowledged in analytical studies. shd.org.rsgoogle.com The fate of these TPs is critical, as they can sometimes be more persistent or toxic than the parent compound, or they may undergo further degradation. Understanding these transformation pathways is essential for a complete environmental risk assessment.

Q & A

Q. How should researchers navigate reproducibility challenges in sulfathiourea-related studies?

- Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing raw spectra, reaction logs, and code repositories. Use open-source platforms for peer validation and pre-register experimental protocols to minimize bias. Replicate studies in independent labs to confirm robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.